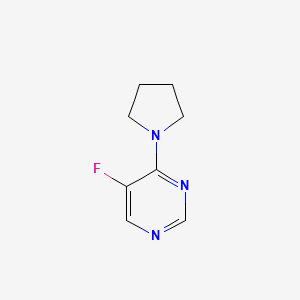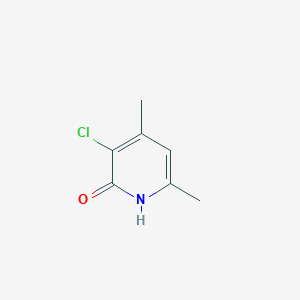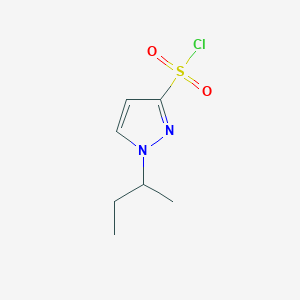![molecular formula C10H12S B1651940 [(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE CAS No. 13640-71-6](/img/structure/B1651940.png)
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE
Übersicht
Beschreibung
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE is an organic compound with the molecular formula C10H12S and a molecular weight of 164.27 g/mol. This compound is characterized by the presence of a benzene ring substituted with a (2-methyl-1-propenyl)thio group, making it a unique derivative of benzene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE can be achieved through various organic reactions. One common method involves the reaction of benzene with (2-methyl-1-propenyl)thiol under specific conditions to introduce the thio group onto the benzene ring. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic processes and optimized reaction conditions to maximize yield and purity. The exact details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzene ring can also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (2-methyl-1-propenyl)-: A similar compound with a (2-methyl-1-propenyl) group but without the thio substitution.
Benzene, (2-methyl-2-propenyl)-: Another derivative with a different positional isomer of the propenyl group.
Benzene, (1-methyl-1-propenyl)-: A compound with a (1-methyl-1-propenyl) group, differing in the position of the methyl group.
Uniqueness
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE is unique due to the presence of the thio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The thio group can engage in specific interactions and reactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
13640-71-6 |
|---|---|
Molekularformel |
C10H12S |
Molekulargewicht |
164.27 g/mol |
IUPAC-Name |
2-methylprop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C10H12S/c1-9(2)8-11-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
UVHYYIMOVRGUFO-UHFFFAOYSA-N |
SMILES |
CC(=CSC1=CC=CC=C1)C |
Kanonische SMILES |
CC(=CSC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1651858.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate](/img/structure/B1651859.png)







![4-[[(4-Cyanophenyl)methyl-(piperidin-3-ylmethyl)amino]methyl]benzonitrile](/img/structure/B1651872.png)




